molecular formula C11H16ClNO3 B160897 1,3-BENZODIOXOLE-5-ETHANAMINE, 7-METHOXY-alpha-METHYL-, HYDROCHLORIDE CAS No. 60676-84-8

1,3-BENZODIOXOLE-5-ETHANAMINE, 7-METHOXY-alpha-METHYL-, HYDROCHLORIDE

Cat. No. B160897
CAS RN: 60676-84-8
M. Wt: 245.7 g/mol
InChI Key: HULCPMREEFWFRE-UHFFFAOYSA-N
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Description

“1,3-BENZODIOXOLE-5-ETHANAMINE, 7-METHOXY-alpha-METHYL-, HYDROCHLORIDE” is a chemical compound with the molecular formula C11H16ClNO3. It is also known as 7-METHOXY-1,3-BENZODIOXOLE-5-ETHANAMINE . This compound is a derivative of 1,3-Benzodioxole .

Scientific Research Applications

Pharmacological Properties

1,3-Benzodioxole derivatives demonstrate diverse pharmacological properties. One study found them effective against certain types of experimentally induced arrhythmias. They displayed limited local anesthetic activity, short-lasting hypotensive effects without altering heart rate, and some anti-aggregating activity on rabbit platelets in vitro. These compounds generally exhibited weak effects on autonomic and central nervous systems and did not influence other pharmacological parameters within the active dose range for experimental arrhythmias (Fregnan, Ferni, & Prada, 1977).

Chemical Synthesis and Derivatives

The chemical synthesis of 1,3-benzodioxole derivatives has been explored, showcasing their potential as versatile chemical compounds. Research has detailed the formation and preparation of these compounds, including their derivatives and structural variations (Daliacker, Mues, & Kim, 1978). Additionally, specific derivatives have been synthesized and evaluated for pharmacological effects in animals, suggesting their potential in various therapeutic applications (Nichols & Kostuba, 1979).

Antitumor Activity

Certain 1,3-benzodioxole derivatives have demonstrated in vitro antitumor activity against human tumor cell lines. Specifically, a compound named 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester showed significant growth inhibitory activity across multiple cell lines at varying concentrations (Micale, Zappalà, & Grasso, 2002).

Antioxidative Properties

Research into the antioxidative activities of benzodioxole derivatives has revealed that these compounds possess potential antioxidative properties. Structural variations in these compounds, such as the introduction of disubstituents or the methylenedioxy function, can significantly influence their antioxidative effectiveness (Jinno, Otsuka, Okita, & Inouye, 1999).

Safety and Hazards

The safety, risk, hazard, and MSDS of 7-METHOXY-1,3-BENZODIOXOLE-5-ETHANAMINE are mentioned in the resources , but the specific details are not provided.

properties

IUPAC Name

1-(7-methoxy-1,3-benzodioxol-5-yl)propan-2-ylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-7(12)3-8-4-9(13-2)11-10(5-8)14-6-15-11;/h4-5,7H,3,6,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULCPMREEFWFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)OC)OCO2)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13674-05-0 (Parent)
Record name 5-Methoxy-3,4-methylenedioxyamphetamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0048890
Record name 5-Methoxy-3,4-methylenedioxyamphetamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-BENZODIOXOLE-5-ETHANAMINE, 7-METHOXY-alpha-METHYL-, HYDROCHLORIDE

CAS RN

60676-84-8
Record name 1,3-Benzodioxole-5-ethanamine, 7-methoxy-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60676-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-3,4-methylenedioxyamphetamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-3,4-methylenedioxyamphetamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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